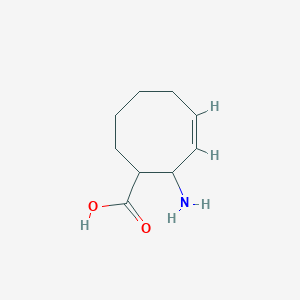

2-Aminocyclooct-3-ene-1-carboxylic acid

Description

Properties

Molecular Formula |

C9H15NO2 |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

(3Z)-2-aminocyclooct-3-ene-1-carboxylic acid |

InChI |

InChI=1S/C9H15NO2/c10-8-6-4-2-1-3-5-7(8)9(11)12/h4,6-8H,1-3,5,10H2,(H,11,12)/b6-4- |

InChI Key |

YCJMQQKIVRVQJT-XQRVVYSFSA-N |

Isomeric SMILES |

C1CCC(C(/C=C\C1)N)C(=O)O |

Canonical SMILES |

C1CCC(C(C=CC1)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Detailed Experimental Notes

- β-Lactam Formation: The [2+2] cycloaddition of chlorosulfonyl isocyanate to cis-1,3-cyclooctadiene efficiently produces the key bicyclic β-lactam intermediate.

- Aminolysis: Treatment with HCl gas in methanol opens the lactam ring, introducing the amino and ester groups in a single step, yielding methyl 2-aminocyclooct-3-ene-1-carboxylate in high purity and yield.

- Protection: The amino group is protected using di-tert-butyl dicarbonate in the presence of DMAP and pyridine to prevent side reactions during subsequent oxidation steps.

- Epoxidation: The double bond is regioselectively oxidized with meta-chloroperoxybenzoic acid to form the epoxide, which is a crucial intermediate for further ring opening or functionalization.

- Ring Opening and Lactonization: Acidic or nucleophilic conditions (e.g., HCl in methanol, NaHSO4, or NH4Cl–DMF) open the epoxide and can induce lactone formation, yielding the desired β-amino acid or its derivatives. The reaction is highly regioselective due to conformational effects, as supported by density functional theory (DFT) calculations.

- Deprotection: The Boc group is removed under acidic conditions (HCl in methanol), liberating the free this compound.

Analytical Data and Characterization

The synthesized intermediates and final products have been characterized by:

- Melting Point Determination

- Infrared Spectroscopy (IR)

- Nuclear Magnetic Resonance (NMR, 1H and 13C)

- High-Resolution Mass Spectrometry (HRMS)

- X-ray Crystallography (for key derivatives)

These methods confirm the structure, purity, and stereochemistry of the compounds at each stage.

Summary Table of Key Analytical Data

| Compound | Melting Point (°C) | 1H NMR (CD3OD, δ ppm) | HRMS [M+H]+ (calcd/found) |

|---|---|---|---|

| Methyl 2-aminocyclooct-3-ene-1-carboxylate | 95–97 | 5.88–5.64 (2H, olefinic), 3.72 (3H, OCH3) | 184.1338 / 184.1332 |

| N-Boc-protected amino ester | 101–103 | 5.39 (NH), 3.70 (OCH3) | — |

| Bicyclic lactone derivative | 184–185 | 5.19 (NH), 4.58 (H-7) | — |

Chemical Reactions Analysis

2-Aminocyclooct-3-ene-1-carboxylic acid participates in several reactions:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the double bond yields the saturated analog.

Substitution: The amino group can undergo substitution reactions.

Common Reagents: Reagents like oxidizing agents (e.g., KMnO), reducing agents (e.g., LiAlH), and nucleophiles (e.g., amines) are used.

Major Products: These reactions yield derivatives with modified functional groups.

Scientific Research Applications

Peptide Chemistry: 2-Aminocyclooct-3-ene-1-carboxylic acid serves as a building block in peptide synthesis due to its unique ring structure.

Drug Design: Researchers explore its incorporation into peptidomimetics and bioactive compounds.

Protein Engineering: It influences protein stability and conformation.

Catalysis: The eight-membered ring can act as a chiral ligand in asymmetric catalysis.

Mechanism of Action

Targets: It interacts with enzymes, receptors, or other biomolecules.

Pathways: The compound modulates specific biochemical pathways, impacting cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural differences between 2-aminocyclooct-3-ene-1-carboxylic acid and analogous cyclic amino acids:

Research Advancements

Q & A

Q. What are the key strategies for synthesizing 2-aminocyclooct-3-ene-1-carboxylic acid and its derivatives?

The synthesis typically begins with cis-9-azabicyclo[6.2.0]dec-6-en-10-one , which undergoes functionalization to yield intermediates like the N-Boc-protected methyl ester. Oxidation of the double bond in this intermediate (e.g., via epoxidation or dihydroxylation) generates dihydroxy-substituted derivatives. Key steps include:

- Protection/deprotection of the amino group (e.g., Boc protection).

- Regioselective oxidation using reagents like mCPBA or OsO4.

- Lactonization under acidic or thermal conditions. Purification often involves column chromatography, and stereochemistry is confirmed via NMR and X-ray diffraction .

| Reaction Step | Conditions | Key Product |

|---|---|---|

| Boc protection | Boc2O, DMAP, CH3CN | N-Boc-amino ester |

| Epoxidation | mCPBA, CH2Cl2 | Epoxide intermediate |

| Acidic hydrolysis | HCl, THF/H2O | Dihydroxy amino acid |

Q. How is the stereochemistry of this compound derivatives validated experimentally?

- 1D/2D NMR : NOESY and COSY correlations identify spatial relationships between protons, confirming ring conformation.

- X-ray crystallography : Resolves absolute configuration (e.g., methyl 6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-yl carbamate was validated via X-ray) .

- Comparative analysis : Match experimental NMR data with DFT-predicted chemical shifts for stereoisomers .

Q. What computational methods are used to predict reaction mechanisms in the synthesis of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level is employed to:

- Model transition states during epoxide ring-opening.

- Calculate thermodynamic stability of intermediates (e.g., five-membered lactones vs. alternative products).

- Predict regioselectivity in oxidation reactions by analyzing frontier molecular orbitals (FMOs) .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of epoxide ring-opening in this system?

DFT studies reveal that steric hindrance near the bicyclic framework directs nucleophilic attack to the less substituted epoxide carbon. Electronic effects, such as hyperconjugation between the Boc-protected amine and the epoxide, further stabilize specific transition states. Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling may resolve ambiguities .

Q. What challenges arise in reconciling conflicting spectroscopic data for diastereomeric derivatives?

Discrepancies between NMR-derived assignments and X-ray structures can occur due to dynamic effects (e.g., ring puckering). Solutions include:

- Variable-temperature NMR to detect conformational averaging.

- Solid-state NMR to correlate with X-ray data.

- Re-evaluating coupling constants (e.g., <sup>3</sup>JHH) using DFT-optimized geometries .

Q. How does the cyclooctene ring strain compare to smaller cycloalkenes (e.g., cyclohexene) in influencing reactivity?

The 8-membered ring introduces moderate angle strain (~135° for cycloheptene vs. 120° for cyclohexene), which:

- Enhances reactivity in ring-opening reactions (e.g., epoxide formation).

- Stabilizes boat-like conformations, detectable via NOESY cross-peaks. Comparative studies with 1-aminocyclohex-3-ene-1-carboxylic acid () show reduced strain in smaller rings but lower functionalization versatility .

Data Contradiction Analysis

Q. How to address discrepancies between experimental and DFT-predicted NMR chemical shifts?

- Solvent effects : DFT calculations often assume gas-phase conditions; include implicit solvent models (e.g., PCM) for accuracy.

- Dynamic averaging : Use molecular dynamics (MD) simulations to model conformational flexibility.

- Error thresholds : Accept deviations < 0.3 ppm for <sup>1</sup>H and < 5 ppm for <sup>13</sup>C as non-critical .

Biological Research Design

Q. What strategies are recommended for evaluating the biological activity of this compound?

- Peptide incorporation : Substitute α-amino acids in bioactive peptides with β-amino acid analogs to assess stability/activity.

- Conformational analysis : Use circular dichroism (CD) or MD simulations to compare helicity/backbone flexibility.

- Enzyme inhibition assays : Target proteases or kinases known to interact with cyclic β-amino acids (e.g., HIV protease) .

Methodological Recommendations

| Technique | Application | Example |

|---|---|---|

| DFT (B3LYP) | Reaction mechanism | Epoxide ring-opening pathways |

| NOESY | Stereochemistry | Ring conformation analysis |

| X-ray diffraction | Absolute configuration | Methyl carbamate derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.